Methanamine, N-(1,3-benzodioxol-5-ylmethylene)-, N-oxide
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Overview
Description
Methanamine, N-(1,3-benzodioxol-5-ylmethylene)-, N-oxide is a chemical compound characterized by its unique structure, which includes a methanamine group attached to a benzodioxole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-(1,3-benzodioxol-5-ylmethylene)-, N-oxide typically involves the reaction of methanamine with a benzodioxole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(1,3-benzodioxol-5-ylmethylene)-, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amines or other reduced forms.
Scientific Research Applications
Methanamine, N-(1,3-benzodioxol-5-ylmethylene)-, N-oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of Methanamine, N-(1,3-benzodioxol-5-ylmethylene)-, N-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanamine, N-(1,3-benzodioxol-5-ylmethylene)-, N-oxide include other methanamine derivatives and benzodioxole-containing compounds. Examples include:
- Methanamine, N-(1,3-benzodioxol-5-yl)-, N-oxide
- Methanamine, N-(1,3-benzodioxol-5-ylmethyl)-, N-oxide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzodioxole ring and the methylene bridge distinguishes it from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63418-54-2 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylmethanimine oxide |
InChI |
InChI=1S/C9H9NO3/c1-10(11)5-7-2-3-8-9(4-7)13-6-12-8/h2-5H,6H2,1H3 |
InChI Key |
QJLNAJPMGGSMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=CC1=CC2=C(C=C1)OCO2)[O-] |
Origin of Product |
United States |
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